molecular formula C15H20BrN3O2 B13927992 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B13927992
M. Wt: 354.24 g/mol
InChI Key: CVQHZHSHJTYFSJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer research due to their ability to inhibit specific signaling pathways.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde under controlled conditions to form intermediate compounds. These intermediates are then further reacted with various reagents to introduce the desired functional groups, such as the bromine atom and the dimethylamino group .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby inhibiting tumor growth and progression .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is unique due to its specific functional groups and their arrangement. Similar compounds include:

These differences highlight the importance of specific functional groups in determining the properties and applications of these compounds.

Properties

IUPAC Name

tert-butyl 5-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)12-6-11(16)7-17-13(12)19/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHZHSHJTYFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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